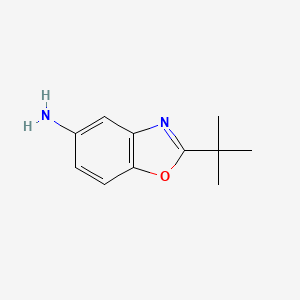

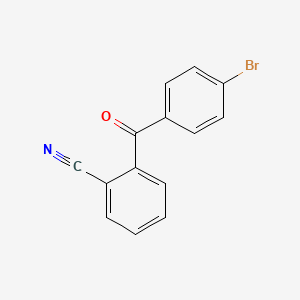

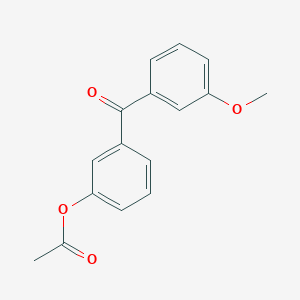

3-Acetoxy-3'-methoxybenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related benzophenone derivatives is detailed in the provided papers. For instance, paper describes the synthesis of 2-Hydroxy-4-methoxybenzophenone (UV-9) from 2,4-dihydroxybenzophenone and dimethyl sulfate using acetone as a solvent. The process involves refluxing the reactants with potassium carbonate, followed by washing and recrystallization to achieve a high yield. This method emphasizes the importance of solvent polarity and indicates that phase transfer catalysts are not necessary for the reaction. Similarly, paper discusses the photochemical synthesis of 2'-Acetoxy-2-hydroxy-5-methoxybenzophenone from p-methoxyphenyl o-acetoxybenzoate, which undergoes a photo-Fries rearrangement to yield the product.

Molecular Structure Analysis

The molecular structure of benzophenone derivatives is characterized using various analytical techniques. In paper , the structure of a benzohydrazone compound and its oxovanadium complex is elucidated using elemental analysis, IR, UV-vis, and (1)H NMR spectra, along with single crystal X-ray diffraction. The coordination of the ligand to the vanadium atom is described, providing insights into the octahedral coordination of such complexes.

Chemical Reactions Analysis

The chemical reactivity of benzophenone derivatives is also explored in these papers. Paper reports on the instability of certain acetoxy-hydroxy-methoxybenzophenone compounds on silica gel, leading to isomerization. Additionally, the acetylation reactions and the potential for cyclization to form xanthones are discussed, demonstrating the versatility of these compounds in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives are influenced by their molecular structure. Paper provides information on the thermal analysis of an oxovanadium complex, which is relevant to understanding the stability of such compounds. The urease inhibitory activities of the compounds are also tested, with the oxovanadium complex showing significant inhibition, suggesting potential biological applications. The IC50 value and percent inhibition are provided, which are important parameters in pharmacological studies.

科学的研究の応用

Photobehavior and Photoreactivity

3-Acetoxy-3'-methoxybenzophenone, a derivative of benzophenone, shows significant photobehavior and photoreactivity. Studies have explored its photochemical synthesis, transacylation, and cyclization processes. One such study by Diaz-Mondejar and Miranda (1982) revealed the photo-Fries rearrangement of p-Methoxyphenyl o-acetoxybenzoate to produce 2′-acetoxy-2-hydroxy-5-methoxybenzophenone, highlighting its instability and isomerization tendencies on silica gel (Diaz-Mondejar & Miranda, 1982). Additionally, Plíštil et al. (2006) demonstrated that 2-(alkoxymethyl)-5-methyl-alpha-chloroacetophenones, closely related to this compound, undergo unique photoreactions, forming 3-alkoxy-6-methylindan-1-ones, which can be of interest in synthetic organic chemistry (Plíštil et al., 2006).

Environmental Analysis

The compound has been used as a subject in developing analytical methods for environmental samples. Negreira et al. (2009) developed a procedure for determining derivatives of 2-hydroxybenzophenone, such as this compound, in water samples using solid-phase extraction and liquid chromatography-tandem mass spectrometry (Negreira et al., 2009).

Synthesis and Industrial Applications

This compound and its derivatives have been synthesized for various industrial applications. For instance, Ueda and Kurosawa (1977) described the oxidation of 2-hydroxy-4-methoxybenzophenones to yield 9-xanthenones, indicating its potential in fine chemical synthesis (Ueda & Kurosawa, 1977).

Metabolism and Biochemical Studies

The metabolism of benzophenone derivatives, including this compound, has been studied for understanding their biochemical behavior and potential environmental impacts. Watanabe et al. (2015) researched the metabolism of UV-filter benzophenone-3 by rat and human liver microsomes, which is relevant for understanding the behavior of similar compounds (Watanabe et al., 2015).

Drug and Chemical Toxicity

While excluding information related to drug use, dosage, and side effects, research into the toxicity of benzophenone derivatives provides insight into their safety profile. Santovito et al. (2019) studied the induction of chromosomal aberrations and micronuclei by 2-hydroxy-4-methoxybenzophenone in human lymphocytes, an investigation relevant for understanding the cytogenetic effects of related compounds (Santovito et al., 2019).

特性

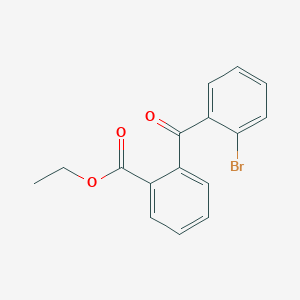

IUPAC Name |

[3-(3-methoxybenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-11(17)20-15-8-4-6-13(10-15)16(18)12-5-3-7-14(9-12)19-2/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTVWOCOEEUYJRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641618 |

Source

|

| Record name | 3-(3-Methoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

890099-27-1 |

Source

|

| Record name | 3-(3-Methoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。